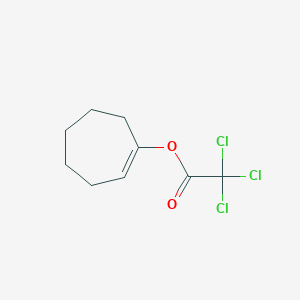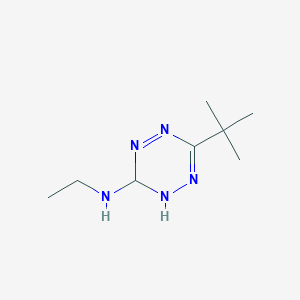
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine is a chemical compound belonging to the tetrazine family. Tetrazines are a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the tetrazine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the reaction of tert-butyl hydrazine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include tetrazine oxides, dihydrotetrazine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Lacks the ethyl group, resulting in different chemical properties.
N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Lacks the tert-butyl group, affecting its stability and reactivity.
6-tert-Butyl-N-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity.
Uniqueness
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine is unique due to the presence of both tert-butyl and ethyl groups, which confer specific steric and electronic properties
Properties
CAS No. |
832112-58-0 |
|---|---|
Molecular Formula |
C8H17N5 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-tert-butyl-N-ethyl-1,6-dihydro-1,2,4,5-tetrazin-6-amine |
InChI |
InChI=1S/C8H17N5/c1-5-9-7-12-10-6(11-13-7)8(2,3)4/h7,9,12H,5H2,1-4H3 |
InChI Key |
ICPWKNNSLPRTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1NN=C(N=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)
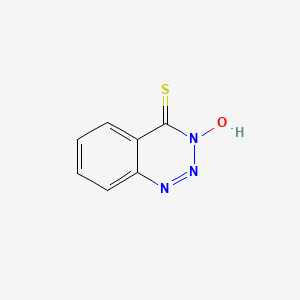

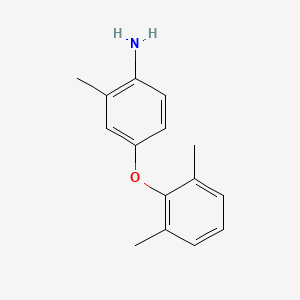
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)

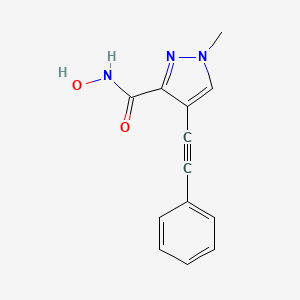
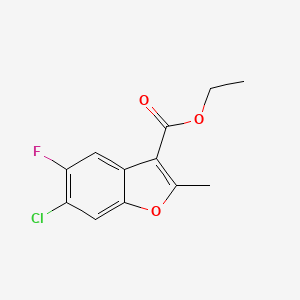
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
